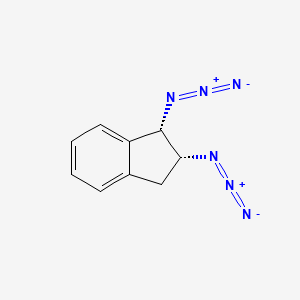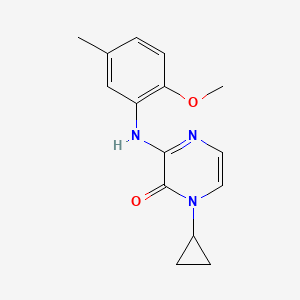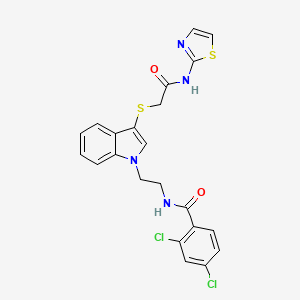![molecular formula C26H20FN3O2 B2663058 ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901246-59-1](/img/structure/B2663058.png)
ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with fluorophenyl and methylphenyl groups, and an ethyl ester functional group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline skeleton. For instance, starting with a quinoline derivative, a pyrazole ring can be introduced through cyclization reactions using hydrazine derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-fluorophenyl and 4-methylphenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selective substitution.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or using esterification catalysts such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the final product with high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazoloquinoline core or the ester group, potentially converting the ester to an alcohol or reducing double bonds within the core structure.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the ester group can produce the corresponding alcohol.
科学研究应用
Ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.
Chemical Biology: Researchers use this compound to probe biological pathways and to develop chemical probes for studying cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.
作用机制
The mechanism by which ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways, thereby modulating biological processes.
Receptors: It can bind to receptors on cell surfaces or within cells, triggering signaling cascades that lead to physiological responses.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression or protein synthesis.
相似化合物的比较
Ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can be compared with other pyrazoloquinoline derivatives:
Ethyl 4-chloro-2-(4-fluoro-sulfonyl-phenyl)-6-quinoline-carboxylate: This compound has a similar quinoline core but different substituents, which can lead to different biological activities and chemical properties.
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid: The carboxylic acid derivative of the compound, which may have different solubility and reactivity profiles.
Mthis compound: The methyl ester variant, which can be compared in terms of ester stability and hydrolysis rates.
Each of these compounds has unique features that can influence their suitability for different applications, highlighting the importance of structural variations in chemical research.
属性
IUPAC Name |
ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2/c1-3-32-26(31)18-8-13-23-21(14-18)25-22(15-28-23)24(17-6-4-16(2)5-7-17)29-30(25)20-11-9-19(27)10-12-20/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNFKNBYWQGCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)



![3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide](/img/structure/B2662982.png)
![4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol](/img/structure/B2662983.png)
![2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B2662984.png)
![2-({5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B2662985.png)

![1-[3-(2-Methoxyethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2662992.png)
![1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2662993.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide](/img/structure/B2662994.png)
![N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2662996.png)
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2662997.png)
